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molecular formula C13H18N2O B1469344 5-Morpholin-4-yl-indan-1-ylamine CAS No. 870845-66-2

5-Morpholin-4-yl-indan-1-ylamine

Cat. No. B1469344
M. Wt: 218.29 g/mol
InChI Key: YTFSGJFHTPMENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07880009B2

Procedure details

An ethanol (20 mL) suspension of 5-morpholin-4-yl-indan-1-on-oxime (2.76 g) and 10% palladium carbon (48% water content, 1.0 g) was agitated at room temperature under 0.4 MPa hydrogen atmosphere for 6 hours. After filtering the reaction solution and condensing the filtrate under reduced pressure, 1.64 g of the title compound was obtained by purifying the obtained residue by silica gel chromatography (Carrier: Chromatorex™ NH, elution solvent: heptane-ethyl acetate system→ethyl acetate-methanol system). The physical properties of the compound are as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-morpholin-4-yl-indan-1-on-oxime
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[C:12](=[N:16]O)[CH2:11][CH2:10]3)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[H][H]>[C].[Pd].C(O)C>[N:1]1([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[CH:12]([NH2:16])[CH2:11][CH2:10]3)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
5-morpholin-4-yl-indan-1-on-oxime
Quantity
2.76 g
Type
reactant
Smiles
N1(CCOCC1)C=1C=C2CCC(C2=CC1)=NO
Name
palladium carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the reaction solution and condensing the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C=1C=C2CCC(C2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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